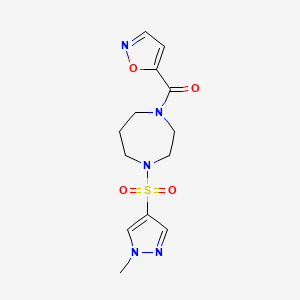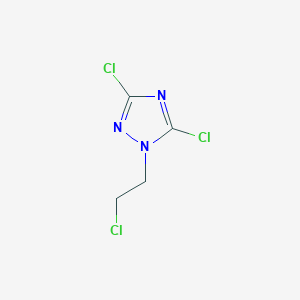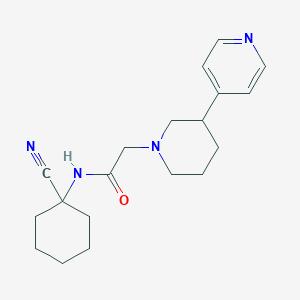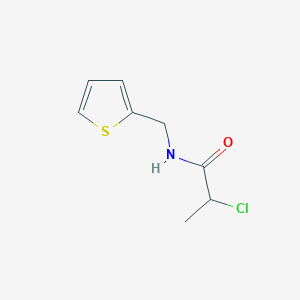![molecular formula C8H7N3O2S B2542759 Acide 4-amino-5-méthylthieno[2,3-d]pyrimidine-6-carboxylique CAS No. 958785-70-1](/img/structure/B2542759.png)
Acide 4-amino-5-méthylthieno[2,3-d]pyrimidine-6-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.22. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Acide 4-amino-5-méthylthieno[2,3-d]pyrimidine-6-carboxylique: et ses dérivés ont montré des propriétés anticancéreuses prometteuses. Les chercheurs ont synthétisé de nouveaux composés en substituant la deuxième position du cycle thiénopyrimidine. Ces composés ont été testés in vitro sur des lignées cellulaires humaines et murines. Notamment, ils ont présenté une activité antiproliférative contre les lignées cellulaires du cancer du sein, y compris MCF-7 et MDA-MB-231 . Le composé 2 a démontré le meilleur effet antiprolifératif contre les cellules MCF-7, avec une CI50 de 4,3 ± 0,11 µg/mL (0,013 µM).
Index de sélectivité et sécurité
Le composé 3 a montré un indice de sélectivité (IS = 19,3) élevé par rapport aux cellules MCF-7, tandis que le composé 2 a présenté une sélectivité envers les cellules MDA-MB-231 (IS = 3,7). De plus, ces composés se sont avérés sûrs pour les cellules BLAB 3T3 et MFC-10A, ce qui les rend appropriés pour des études antitumorales plus poussées .
Analyse énergétique et stabilité
Les conformères les plus stables ont été sélectionnés sur la base d'une analyse énergétique et optimisés à l'aide de la théorie de la fonctionnelle de la densité (DFT). L'efficacité du ligand, l'efficacité de la lipophilie du ligand et d'autres paramètres physicochimiques ont été déterminés pour ces 4-amino-thiénopyrimidines .
En résumé, les dérivés de l'this compound sont prometteurs comme agents anticancéreux potentiels, en particulier contre les lignées cellulaires du cancer du sein. Des recherches et une optimisation supplémentaires sont nécessaires pour explorer leur plein potentiel thérapeutique . Si vous avez besoin de plus d'informations ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary targets of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid are human and mouse cell lines, specifically MFC-7 and MDA-MB-231 breast cancer cell lines . The compound has shown significant anti-proliferative activity against these cell lines .
Mode of Action
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: interacts with its targets by inhibiting their proliferation . The compound’s mode of action is primarily based on its structural optimization . The derivatives of this compound were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium .
Biochemical Pathways
The exact biochemical pathways affected by 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid It’s clear that the compound affects the proliferation pathways of the targeted cell lines .
Pharmacokinetics
The ADME properties and bioavailability of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid The compound’s physicochemical parameters were determined, indicating that it has been studied for its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ’s action include significant anti-proliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines . The compound showed the best antiproliferative effect in respect to the MCF-7 cell line .
Action Environment
The environmental factors influencing the action, efficacy, and stability of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid The compound was tested in vitro, indicating that its action can be influenced by the conditions of the laboratory environment .
Orientations Futures
The future directions of the research on “4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” could involve further studies on its synthesis, mechanism of action, and potential applications . The compound’s potential as a potent Mnk inhibitor suggests that it could have significant implications in the field of oncogenesis .
Analyse Biochimique
Cellular Effects
Related thienopyrimidines have been shown to have antiproliferative properties, suggesting that they may influence cell function and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Propriétés
IUPAC Name |
4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-3-4-6(9)10-2-11-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXTNUAVDXQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958785-70-1 |
Source


|
| Record name | 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2542692.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)


![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)
